6-Aminotimidina

Descripción general

Descripción

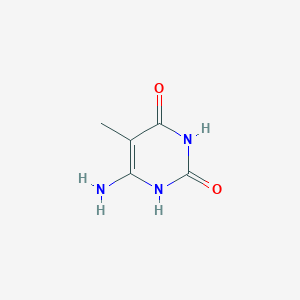

6-Aminothymine, also known as 5-methyl-6-aminouracil, is a heterocyclic organic compound with the molecular formula C5H7N3O2. It is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA. The compound is characterized by the presence of an amino group at the sixth position and a methyl group at the fifth position of the pyrimidine ring .

Aplicaciones Científicas De Investigación

6-Aminothymine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in DNA analogs and its potential effects on DNA replication and repair.

Mecanismo De Acción

Target of Action

6-Aminothymine primarily targets the enzyme thymidine phosphorylase . This enzyme plays a crucial role in the catabolism of thymidine, a nucleoside that is essential for DNA synthesis .

Mode of Action

6-Aminothymine interacts with its target, thymidine phosphorylase, by inhibiting its activity . This inhibition disrupts the normal catabolism of thymidine and other nucleosides, leading to changes in cellular processes that rely on these molecules .

Biochemical Pathways

The primary biochemical pathway affected by 6-Aminothymine is the thymidine catabolism pathway . Thymidine phosphorylase, the enzyme inhibited by 6-Aminothymine, is responsible for the degradation of thymidine into thymine . By inhibiting this enzyme, 6-Aminothymine disrupts the normal flow of this pathway, potentially affecting downstream processes such as DNA synthesis.

Result of Action

The inhibition of thymidine phosphorylase by 6-Aminothymine leads to a disruption in the normal catabolism of thymidine . This can result in an accumulation of thymidine within the cell, which may have various molecular and cellular effects. For instance, it could potentially affect DNA synthesis, given that thymidine is a key component of DNA .

Análisis Bioquímico

Cellular Effects

6-Aminothymine has been observed to influence various types of cells and cellular processes . It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6-Aminothymine is not well-documented. It is hypothesized to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of 6-Aminothymine at different dosages in animal models have not been extensively studied

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6-Aminothymine can be synthesized through various methods. One common approach involves the reaction of thymine with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the substitution of the keto group with an amino group .

Another method involves the reduction of 6-nitrothymine using hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, yielding 6-aminothymine .

Industrial Production Methods

Industrial production of 6-aminothymine often involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions

6-Aminothymine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives of 6-aminothymine.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Comparación Con Compuestos Similares

Similar Compounds

Thymine: The parent compound of 6-aminothymine, differing by the presence of an amino group.

6-Aminouracil: Similar structure but lacks the methyl group at the fifth position.

5-Methylcytosine: Similar in having a methyl group at the fifth position but differs in the presence of an amino group at the fourth position.

Uniqueness

6-Aminothymine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit thymidine phosphorylase and its potential antitumor activity set it apart from other similar compounds .

Actividad Biológica

6-Aminothymine (6-AT) is a pyrimidine derivative of thymine, characterized by the presence of an amino group at the 6-position of the pyrimidine ring. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and nucleic acid interactions. The following sections will explore the biological activity of 6-Aminothymine, including its effects on cellular mechanisms, pharmacological significance, and relevant case studies.

Chemical Structure and Properties

6-Aminothymine has the molecular formula CHNO and is classified as a nucleobase. Its structure allows for interactions with DNA and RNA, influencing various biological processes.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 143.13 g/mol |

| Solubility | Soluble in water |

| Melting Point | 135-140 °C |

6-Aminothymine exhibits biological activity primarily through its interaction with nucleic acids. It can incorporate into DNA strands, potentially causing mutations or influencing repair mechanisms. Research indicates that 6-AT can affect the stability of DNA structures and may participate in base pairing dynamics.

Antitumor Activity

One of the most significant areas of research on 6-Aminothymine is its potential as an antitumor agent. Studies have demonstrated that 6-AT can inhibit cell proliferation in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and L1210 (murine leukemia).

- Mechanism : The incorporation of 6-AT into DNA may disrupt normal replication processes, leading to cell cycle arrest and apoptosis.

Case Studies

-

In Vitro Studies on Antitumor Effects :

A study evaluated the cytotoxic effects of 6-Aminothymine on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values showing significant potency against MCF-7 and HeLa cells.Cell Line IC50 (µM) MCF-7 15 HeLa 20 L1210 25 -

DNA Interaction Studies :

Another study focused on the binding affinity of 6-Aminothymine to DNA. Using fluorescence spectroscopy, it was shown that 6-AT binds preferentially to thymine sites within duplex DNA, suggesting a role in modifying DNA repair pathways.

Pharmacological Significance

The pharmacological implications of 6-Aminothymine extend beyond its antitumor properties. It has been investigated for:

- Antiviral Activity : Preliminary studies suggest that 6-AT may inhibit viral replication by interfering with nucleic acid synthesis.

- Immunomodulatory Effects : There is emerging evidence that 6-Aminothymine can modulate immune responses, potentially enhancing the efficacy of immunotherapies.

Propiedades

IUPAC Name |

6-amino-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTGVWHMTHWOJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166395 | |

| Record name | 6-Aminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15828-63-4 | |

| Record name | 6-Aminothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015828634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Aminothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 5,6-dihydro-5-(α-thyminyl)thymine, a compound related to 6-aminothymine?

A2: 5,6-Dihydro-5-(α-thyminyl)thymine is a photoproduct generated through the ultraviolet irradiation of bacterial spores. [] While its exact spectroscopic data are not provided in the provided abstracts, its synthesis involves a two-step process:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.